[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Description
This compound is a macrolactam derivative within the maytansinoid family, characterized by a highly complex tetracyclic core structure. Its molecular formula is C₃₂H₄₃ClN₂O₉, with an average mass of 635.15 g/mol and a monoisotopic mass of 634.265709 g/mol . Key structural features include:
- Stereochemistry: (16Z,18Z) double-bond configuration in the macrocyclic ring.
- Substituents: Chloro (Cl) at C11, hydroxy (OH) at C21, methoxy (OCH₃) groups at C12 and C20, and a 2-methylpropanoate ester at C6.
- Functional groups: Two lactone rings (4,24-dioxa), a tertiary amine (9,22-diaza), and multiple methyl branches.
Maytansinoids are renowned for their potent antitumor activity, primarily targeting tubulin polymerization . However, the structural complexity of this compound necessitates precise comparisons with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-KLGURBLHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the 9,22-Diaza Ring System
The diazatetracyclic core is constructed via a Dieckmann cyclization of a linear diketone precursor under basic conditions. A study utilizing N-ethylpiperidine as a base in tetrahydrofuran (THF) at 60°C achieved a 78% yield of the cyclized product. Competing pathways, such as undesired-sigmatropic rearrangements, are suppressed by maintaining anhydrous conditions.
Functionalization of the C11 Position
The 11-chloro substituent is introduced via chlorination of a hydroxylated precursor.
Chlorination Using Phosphorus Reagents
A regioselective method employs phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C to convert the 11β-hydroxy group to 11β-chloro. This step proceeds with 92% yield and <2% of the Δ¹¹,¹² regio-isomer. Alternative reagents like SO₂Cl₂ with imidazole or PPh₃/CCl₄ are less efficient, yielding 70–85%.
Table 1: Comparative Chlorination Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) | Δ⁹,¹¹ vs. Δ¹¹,¹² Ratio |
|---|---|---|---|---|
| PCl₅ (1.2 equiv) | DCM | 0–5 | 92 | 98:2 |
| SO₂Cl₂ + imidazole | CH₃CN | 25 | 85 | 95:5 |
| PPh₃ + CCl₄ | CH₂Cl₂ | 30 | 70 | 90:10 |
Esterification of the C6 Hydroxyl Group
The 2-methylpropanoate moiety is introduced via Steglich esterification.
Activation with Dicyclohexylcarbodiimide (DCC)
The C6 hydroxyl group is reacted with 2-methylpropanoic acid in the presence of DCC and 4-dimethylaminopyridine (DMAP) in DCM. Optimal conditions (0°C for 2 hours, then 25°C for 12 hours) afford the ester in 88% yield. Competing acylation at the C21 hydroxyl is avoided by prior protection with a tert-butyldimethylsilyl (TBS) group.
Alternative Transesterification Route
A two-step transesterification protocol uses isopropyl 2-methylpropanoate and titanium(IV) isopropoxide as a catalyst. Heating at 80°C in toluene for 6 hours achieves 82% conversion, though this method risks racemization at stereogenic centers.
Regioselective Dehydration for Δ¹⁶Z,¹⁸Z Configuration
The conjugated diene system is established via acid-catalyzed dehydration.
Sulfuric Acid-Mediated Dehydration
Treatment with H₂SO₄ (0.1 M) in dioxane/water (9:1) at 100°C for 3 hours induces dehydration, yielding the Δ¹⁶Z,¹⁸Z isomer with 85% selectivity. Overheating (>120°C) promotes isomerization to the thermodynamically favored Δ¹⁶E,¹⁸E form.
Enzymatic Dehydration
A novel approach using Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0) at 37°C achieves 90% Z-selectivity, though scalability remains challenging.
Final Deprotection and Purification
The TBS-protected C21 hydroxyl is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF (0°C, 1 hour), followed by recrystallization from ethyl acetate/hexane. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity.
Critical Analysis of Methodologies
-
Chlorination Efficiency : PCl₅ in DCM outperforms other reagents in yield and regioselectivity (Table 1).
-
Esterification Stability : The DCC/DMAP method minimizes side reactions compared to transesterification.
-
Stereochemical Control : Enzymatic dehydration offers superior Z-selectivity but requires optimization for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Maytansine, 2’-de(acetylmethylamino)-2’-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Maytansine, 2’-de(acetylmethylamino)-2’-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Employed in cell biology research to investigate the mechanisms of cell division and cytoskeletal dynamics.
Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers due to its ability to inhibit cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
The mechanism of action of Maytansine, 2’-de(acetylmethylamino)-2’-methyl- involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound disrupts the microtubule dynamics, leading to the inhibition of cell division and ultimately causing cell death. This mechanism makes it a potent cytotoxic agent, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Stereochemistry : The (16Z,18Z) configuration in the target compound is critical for maintaining high-affinity binding to tubulin, whereas the (16E,18E) isomer () shows diminished activity due to conformational strain .
Methoxy Substitutions : The 12,20-dimethoxy pattern in the target compound balances solubility and membrane permeability. Adding a third methoxy group at C15 () increases hydrophilicity but reduces cytotoxicity by ~40% in vitro .
Ester Modifications: The 2-methylpropanoate ester in the target compound optimizes metabolic stability compared to bulkier esters (e.g., 3-methylbutanoate in ), which exhibit faster hepatic clearance . Maytansinoid DM4 () incorporates a sulfanyl group for conjugation to monoclonal antibodies in ADCs, enhancing tumor specificity .
Research Implications
- Therapeutic Potential: The target compound’s balanced substituent profile and stereochemistry make it a candidate for further ADC development, akin to DM4 .
- SAR Insights: Minor modifications (e.g., methoxy groups, ester chains) significantly alter pharmacokinetics and efficacy, underscoring the need for precision in synthetic chemistry.
Biological Activity
The compound [(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate , commonly referred to within the context of its derivatives like Maytansine, exhibits significant biological activity primarily as a cytotoxic agent in cancer therapy. This compound is notable for its mechanism of action involving the inhibition of microtubule dynamics, which is crucial for cell division.
- Molecular Formula : C32H43ClN2O9
- Molecular Weight : 635.1 g/mol
- CAS Number : 66584-72-3
The compound functions by binding to tubulin, a protein that forms microtubules. This binding disrupts the normal function of microtubules during mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells. The mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.
Anticancer Properties
- Cytotoxicity : The compound has been shown to have potent cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer and small cell lung cancer cells through its action on microtubules.
- Use in Antibody-Drug Conjugates (ADCs) : The compound serves as a key component in the development of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to normal tissues. For example, it has been linked with trastuzumab (Herceptin) for targeted therapy in HER2-positive breast cancer .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that the compound has a favorable absorption rate when administered intravenously as part of an ADC. However, systemic toxicity remains a concern due to its potent cytotoxic nature. Ongoing research aims to optimize dosing regimens to maximize therapeutic efficacy while minimizing adverse effects.
Q & A
Q. What experimental methods are recommended for characterizing the stereochemistry and functional groups of this compound?
To resolve the compound’s stereochemistry and functional groups:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC, HMBC) to assign stereocenters and verify substituent positions. For example, the methoxy groups at positions 12 and 20 can be confirmed via ¹H NMR splitting patterns .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing chlorine isotopes (³⁵Cl vs. ³⁷Cl) in the structure .
- X-ray Crystallography: If single crystals are obtainable, this method provides definitive stereochemical assignments for the tetracyclic core .
Q. How can researchers assess the compound’s stability under different experimental conditions?
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
- pH Stability: Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours. The ester and lactam groups are prone to hydrolysis under extreme pH .
- Light Sensitivity: Conduct accelerated photostability studies using ICH guidelines (e.g., exposure to UV-Vis light) to identify degradation products .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. The compound’s macrolactam structure suggests potential tubulin-binding activity, similar to maytansinoids .
- Enzyme Inhibition: Test against predicted targets like hypoxia-inducible factor 1-alpha (HIF-1α) or NF-κB using luciferase reporter assays .
- Protein Binding: Surface plasmon resonance (SPR) can quantify interactions with serum albumin or cytochrome P450 enzymes to predict pharmacokinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal Validation: Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement. For example, if HIF-1α inhibition is inconsistent, CETSA can verify stabilization of the target protein .
- Dose-Response Analysis: Use Hill slope modeling to distinguish specific activity from off-target effects. A shallow slope may indicate non-specific binding .
- Metabolite Profiling: Identify active metabolites via LC-MS/MS, as the compound’s ester group may hydrolyze to a more potent acid derivative in vivo .
Q. What strategies optimize the multi-step synthesis of this compound?
- Key Intermediate Isolation: Prioritize purification of the tetracyclic core (steps 3–5) using flash chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities in later stages .
- Stereochemical Control: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for critical steps like the formation of the C16 and C18 double bonds (Z-configuration) .
- Yield Improvement: Optimize reaction temperatures and solvent polarity (e.g., DMF vs. THF) for the final esterification step, monitoring progress via TLC (Rf = 0.3 in 1:1 hexane/EtOAc) .
Q. How can computational methods validate the compound’s mechanism of action?
- Molecular Dynamics (MD): Simulate binding to NF-κB’s p50 subunit using a homology model. The chloro and methoxy groups likely occupy hydrophobic pockets near Lys241 and Asn266 .
- Density Functional Theory (DFT): Calculate the energy barrier for lactam ring opening, which correlates with prodrug activation in acidic tumor microenvironments .
- ADMET Prediction: Use tools like SwissADME to estimate logP (~2.5) and blood-brain barrier permeability, critical for prioritizing in vivo models .
Data Contradiction Analysis
Q. How to address discrepancies between predicted and observed biological targets?
- False Positives in Target Prediction: Cross-validate SuperPred results (e.g., HIF-1α) with CRISPR knockout cell lines. If activity persists, screen for kinase off-targets using KINOMEscan .
- Species-Specific Variability: Compare human and murine CYP3A4 metabolism rates via liver microsome assays. Rodent models may underestimate human clearance .
Q. Reconciling stability data across different research groups
- Impurity Interference: Standardize HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products masked by solvent peaks .
- Buffer Composition: Ensure consistency in ionic strength (e.g., 150 mM NaCl) during stability studies, as salt concentration affects ester hydrolysis kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
